

Technical Guide: Synthesis and Characterization of 6-Methylbenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

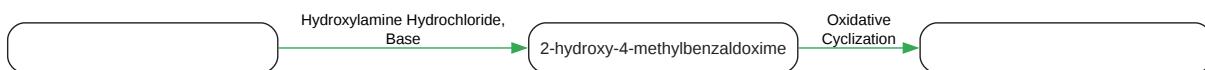
Compound of Interest

Compound Name: 6-Methylbenzo[d]isoxazol-3(2H)-one

Cat. No.: B1312783

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **6-Methylbenzo[d]isoxazol-3(2H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and analytical data for this compound.

Introduction

6-Methylbenzo[d]isoxazol-3(2H)-one, also known as 6-methyl-1,2-benzisoxazol-3-one, belongs to the benzisoxazole class of heterocyclic compounds. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This guide outlines a plausible and commonly employed synthetic route to **6-Methylbenzo[d]isoxazol-3(2H)-one**, starting from commercially available precursors.

Synthesis Pathway

The synthesis of **6-Methylbenzo[d]isoxazol-3(2H)-one** can be achieved through a two-step process starting from 2-hydroxy-4-methylbenzaldehyde. The pathway involves an initial oximation of the aldehyde to form the corresponding aldoxime, followed by an oxidative cyclization to yield the target benzisoxazolone.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **6-Methylbenzo[d]isoxazol-3(2H)-one**.

Experimental Protocols

Synthesis of 2-hydroxy-4-methylbenzaldehyde (Starting Material)

A common method for the synthesis of 2-hydroxy-4-methylbenzaldehyde is the Duff reaction or a related formylation of p-cresol.

Materials:

- p-Cresol
- Tin tetrachloride (SnCl_4)
- Tri-n-butylamine
- Paraformaldehyde
- Toluene
- Hydrochloric acid (2N)
- Diethyl ether
- Magnesium sulfate (MgSO_4)
- Water

Procedure:

- Under a nitrogen atmosphere, dissolve p-cresol (108 g) in toluene (200 ml).

- To this solution, add tin tetrachloride (26 g) and tri-n-butylamine (54 g).
- Stir the mixture at room temperature for 20 minutes.
- Add paraformaldehyde (66 g) to the reaction mixture.
- Heat the solution at 100°C for 8 hours.
- After cooling to room temperature, pour the reaction mixture into water (500 ml) and acidify to pH 2 with 2N hydrochloric acid.
- Extract the product with diethyl ether.
- Wash the organic layer with brine, dry over magnesium sulfate, and evaporate the solvent to yield 2-hydroxy-4-methylbenzaldehyde.

Step 1: Synthesis of 2-hydroxy-4-methylbenzaldoxime

Materials:

- 2-hydroxy-4-methylbenzaldehyde
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate or other suitable base
- Ethanol or methanol
- Water

Procedure:

- Dissolve 2-hydroxy-4-methylbenzaldehyde in ethanol or methanol.
- Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) in slight molar excess.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Upon completion, the product can be precipitated by adding water and collected by filtration.
- Wash the crude product with water and dry to obtain 2-hydroxy-4-methylbenzaldoxime. Further purification can be achieved by recrystallization.

Step 2: Synthesis of 6-Methylbenzo[d]isoxazol-3(2H)-one

Materials:

- 2-hydroxy-4-methylbenzaldoxime
- Oxidizing agent (e.g., a hypervalent iodine reagent like (diacetoxyiodo)benzene or other suitable oxidants)
- An appropriate solvent (e.g., acetonitrile)

Procedure:

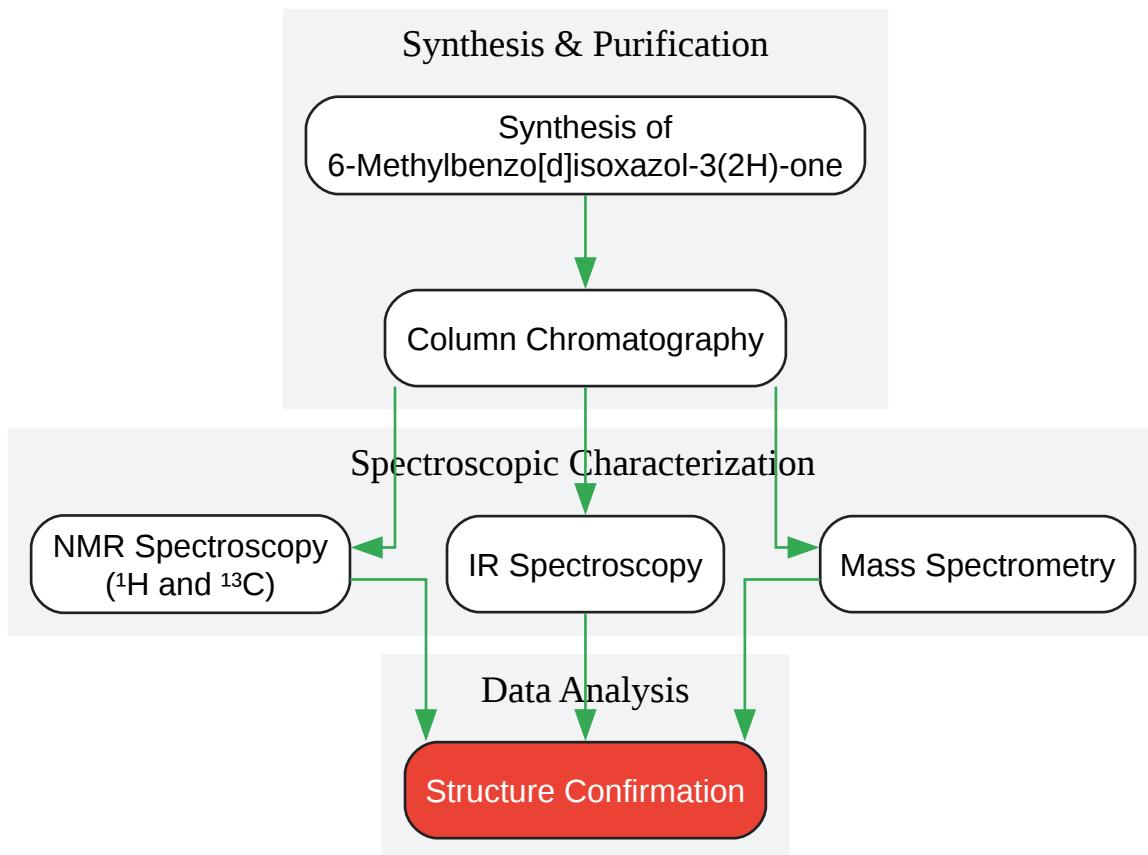
- Dissolve 2-hydroxy-4-methylbenzaldoxime in a suitable solvent such as acetonitrile.
- Add the oxidizing agent to the solution.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
- After the reaction is complete, the solvent is typically removed under reduced pressure.
- The crude product is then purified, commonly by column chromatography on silica gel, to yield pure **6-Methylbenzo[d]isoxazol-3(2H)-one**.

Characterization Data

The structural confirmation of the synthesized **6-Methylbenzo[d]isoxazol-3(2H)-one** is performed using various spectroscopic techniques.

Physical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₇ NO ₂	
Molecular Weight	149.15 g/mol	
CAS Number	66571-26-4	[1]
Appearance	Solid	
Melting Point	148-150 °C	


Spectroscopic Data

While specific spectral data for **6-Methylbenzo[d]isoxazol-3(2H)-one** is not readily available in the cited literature, the following table provides expected ranges and characteristic peaks based on the analysis of similar benzisoxazole and isoxazole derivatives.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Technique	Expected Observations
¹ H NMR (DMSO-d ₆)	<p>* Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm. Due to the substitution pattern, one would expect a singlet for the proton at C4, a doublet for the proton at C5, and a doublet for the proton at C7.* Methyl Protons: A singlet corresponding to the three protons of the methyl group at C6, expected to appear in the upfield region, around δ 2.3-2.5 ppm.* NH Proton: A broad singlet for the N-H proton, the chemical shift of which can be variable and may exchange with D₂O.</p>
¹³ C NMR (DMSO-d ₆)	<p>* Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-175 ppm.* Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).* Methyl Carbon: A signal for the methyl carbon at C6 in the upfield region, around δ 20-25 ppm.</p>
IR Spectroscopy (KBr)	<p>* N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.* C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ characteristic of a lactam carbonyl.* C=C Aromatic Stretch: Absorptions in the region of 1450-1600 cm⁻¹.* C-O Stretch: An absorption band in the range of 1200-1300 cm⁻¹.</p>
Mass Spectrometry	<p>* Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z = 149.05).* Fragmentation Pattern: Expect fragmentation patterns involving the loss of CO, and cleavage of the isoxazole ring.</p>

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of the synthesized **6-Methylbenzo[d]isoxazol-3(2H)-one**.

[Click to download full resolution via product page](#)

Caption: General workflow for the characterization of the final product.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of **6-Methylbenzo[d]isoxazol-3(2H)-one**. The outlined synthetic route offers a practical approach for its preparation, and the expected characterization data serves as a benchmark for analytical confirmation. This information is intended to support researchers and scientists in their efforts to synthesize and study this and related benzisoxazole compounds for potential applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. achmem.com [achmem.com]
- 2. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. rsc.org [rsc.org]
- 5. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbc.s.com [rjpbc.s.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of 6-Methylbenzo[d]isoxazol-3(2H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1312783#synthesis-and-characterization-of-6-methylbenzo-d-isoxazol-3-2h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com